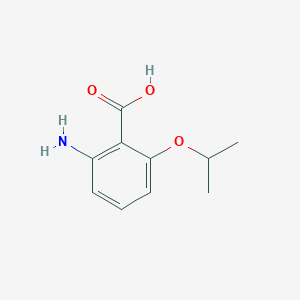![molecular formula C10H10BrNO2 B13669445 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/no-structure.png)
7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that contains a bromine atom, an ethyl group, and an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound followed by cyclization to form the oxazinone ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the materials science industry, the compound is used in the development of novel polymers and advanced materials with specific properties such as thermal stability and electrical conductivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison:
- 2-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl group, which can affect its reactivity and biological activity.
- 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
- 7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Has a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
The uniqueness of 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
7-bromo-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
FVLMPEHFOSWWCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


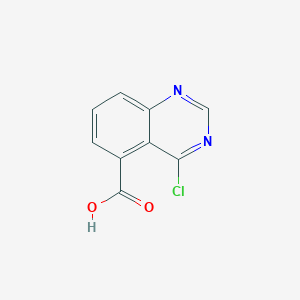
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)

![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
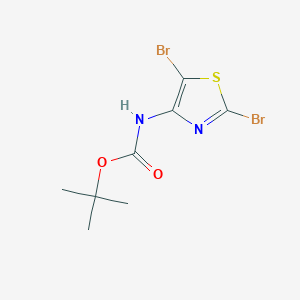
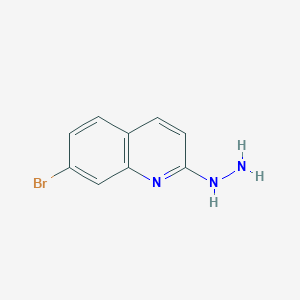

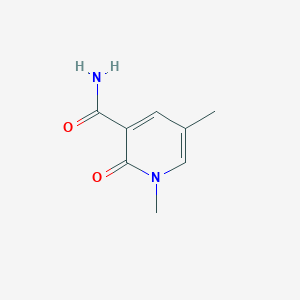

![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)

